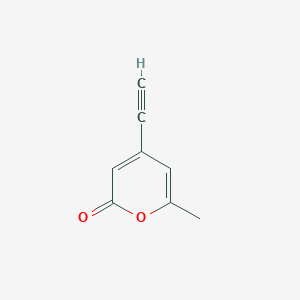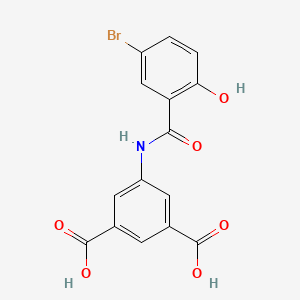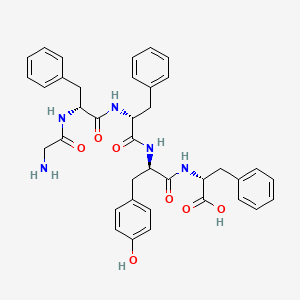
2H-Pyran-2-one, 4-ethynyl-6-methyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-2-one, 4-ethynyl-6-methyl-(9CI) is a heterocyclic organic compound with the molecular formula C8H6O2 It is a derivative of 2H-pyran-2-one, featuring an ethynyl group at the 4-position and a methyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 4-ethynyl-6-methyl-(9CI) typically involves the following steps:
Starting Material: The synthesis begins with 2H-pyran-2-one as the core structure.
Ethynylation: An ethynyl group is introduced at the 4-position of the pyran ring. This can be achieved through a Sonogashira coupling reaction, where an ethynyl halide reacts with the 4-position of the pyran ring in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of 2H-Pyran-2-one, 4-ethynyl-6-methyl-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran-2-one, 4-ethynyl-6-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyran ring can be reduced to form tetrahydropyran derivatives.
Substitution: The ethynyl and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of tetrahydropyran derivatives.
Substitution: Formation of various substituted pyran derivatives.
Applications De Recherche Scientifique
2H-Pyran-2-one, 4-ethynyl-6-methyl-(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2H-Pyran-2-one, 4-ethynyl-6-methyl-(9CI) involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the pyran ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyran-2-one: The parent compound without the ethynyl and methyl groups.
4-Methoxy-6-methyl-2H-pyran-2-one: A similar compound with a methoxy group instead of an ethynyl group.
2H-Pyran-2-one, 4-methoxy-6-styryl-: A derivative with a styryl group at the 6-position.
Uniqueness
2H-Pyran-2-one, 4-ethynyl-6-methyl-(9CI) is unique due to the presence of both ethynyl and methyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. The ethynyl group, in particular, allows for unique interactions and reactions that are not possible with other substituents.
Propriétés
Numéro CAS |
502624-27-3 |
|---|---|
Formule moléculaire |
C8H6O2 |
Poids moléculaire |
134.13 g/mol |
Nom IUPAC |
4-ethynyl-6-methylpyran-2-one |
InChI |
InChI=1S/C8H6O2/c1-3-7-4-6(2)10-8(9)5-7/h1,4-5H,2H3 |
Clé InChI |
YOYXVALSFJOPNG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=O)O1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 3-[[[(2'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12588914.png)






![2-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2-phenylethyl benzoate](/img/structure/B12588956.png)
![1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole](/img/structure/B12588964.png)
![Acetamide,N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12588968.png)
![1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one](/img/structure/B12588976.png)

![3-[(3-Hydroxynaphthalen-2-yl)amino]-3-oxopropanoic acid](/img/structure/B12588992.png)

